3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-7-12-10(17-14-7)9-6-16(15-13-9)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJYTCBWKCPGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives. According to a comprehensive review on 1,2,4-oxadiazole synthesis, the main approaches include:
Cyclization of Amidoximes with Acyl Chlorides or Activated Carboxylic Acids
Amidoximes react with acyl chlorides or activated esters (e.g., methyl or ethyl esters) under catalytic conditions (e.g., TBAF, pyridine) to form 1,2,4-oxadiazoles. This method, first described by Tiemann and Krüger, is widely used but can suffer from moderate yields and purification challenges.1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
This approach involves the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. While this method can proceed under mild conditions with catalysts such as platinum(IV), issues with side reactions and catalyst cost limit its broad applicability.One-Pot Syntheses Using Superbases or Vilsmeier Reagent Activation
Recent advances include one-pot procedures where amidoximes and methyl/ethyl esters of carboxylic acids react in the presence of superbases (e.g., NaOH/DMSO) or Vilsmeier reagents to afford 3,5-disubstituted 1,2,4-oxadiazoles with improved yields and simplified purification.Tandem Reactions and Photoredox Catalysis
Novel methods such as tandem nitroalkene reactions with arenes and nitriles under superacid catalysis or visible-light-induced photoredox catalysis have been explored, offering rapid and environmentally friendly syntheses, though sometimes with moderate yields.
Integrated Preparation of 3-Methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Given the complexity of the target molecule, a plausible synthetic pathway involves:
Preparation of the 1-(piperidin-4-yl)-1H-1,2,3-triazole Fragment
- Functionalize piperidine at the 4-position with an azide group.
- Perform CuAAC with an alkyne-substituted precursor to form the triazole ring [general literature knowledge].
Coupling of the Triazole-Piperidine Moiety to the Oxadiazole Core
- This may be achieved via nucleophilic substitution or cross-coupling reactions, depending on the functional groups present on the oxadiazole and triazole intermediates.
Comparative Data on Reaction Conditions and Yields
While direct data for the exact target compound are scarce, related oxadiazole and piperidinyl-triazole hybrids have been synthesized with the following observations:
Research Findings and Notes
Purification and Yield Challenges: Traditional oxadiazole synthesis methods often suffer from purification difficulties and moderate yields, especially when sensitive functional groups like –NH2 or –OH are present.
Green Chemistry Approaches: Photoredox catalysis and mechanochemistry are emerging as environmentally friendly alternatives, though their application to 1,2,4-oxadiazole derivatives is still under development.
Microwave-Assisted Synthesis: For related heterocyclic compounds, microwave irradiation drastically reduces reaction times (seconds vs. hours) and improves yields, suggesting potential for application in synthesizing complex oxadiazole-triazole hybrids.
Mechanochemical Synthesis: Mechanochemistry, involving grinding or milling to induce reactions without solvents, promises quantitative yields and faster reactions, but has yet to be reported specifically for 1,2,4-oxadiazoles.
Summary Table: Key Synthetic Methods for 1,2,4-Oxadiazole Core Formation
| Entry | Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | TBAF or Pyridine | Moderate | Hours | Simple, classical | Moderate yield, purification issues |
| 2 | Amidoxime + Activated Ester | Amidoxime, methyl/ethyl ester | NaOH/DMSO superbase | 11–90 | 4–24 h | One-pot, mild | Long reaction time for some |
| 3 | 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile | Pt(IV) catalyst | Moderate | Hours | Mild conditions | Expensive catalyst, side products |
| 4 | Microwave-assisted | Various | Microwave irradiation | Up to 95 | Seconds to minutes | Fast, high yield | Equipment needed |
| 5 | Photoredox catalysis | Azirines, Nitrosoarenes | Organic dye, visible light | 35–50 | Minutes | Green chemistry | Moderate yield |
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
5-Substituted Phenyl Derivatives
Compounds such as 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole (e.g., phenyl at the 5-position of oxadiazole) were synthesized by Sangshetti et al. . These derivatives showed antifungal activity with MIC values ranging from 8–32 µg/mL against Candida albicans and Aspergillus niger.
5-Cyclopropyl Derivatives
5-Cyclopropyl-3-(1-(piperidin-3-yl or 4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (e.g., CAS 1707394-35-1) features a cyclopropyl group instead of methyl. The cyclopropyl substituent may improve metabolic stability due to its sp³ hybridization and reduced susceptibility to oxidative degradation.
Triazole-Oxadiazole Hybrids
Krolenko et al. synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives , which demonstrated antimicrobial activity against C. albicans and Gram-positive bacteria. Compound 25 in this series exhibited inhibition zones of 20–25 mm, outperforming reference antibiotics like metronidazole. The absence of a piperidine ring in these derivatives suggests that the piperidinyl group in the target compound may enhance target specificity .
Antifungal Activity
- Phenyl Derivatives : Higher MIC values (8–32 µg/mL) suggest that bulky substituents may hinder optimal binding to fungal targets .
- Triazole-Oxadiazole Hybrids : Broader antimicrobial activity but lower fungal specificity compared to piperidine-containing analogues .
Pharmacokinetic Properties
- The methyl group in the target compound likely improves solubility compared to phenyl or cyclopropyl substituents, facilitating better bioavailability.
- Piperidin-4-yl’s position may enhance binding to fungal cytochrome P450 enzymes or chitin synthases, as suggested by its prevalence in antifungal scaffolds .
Comparative Data Table
Biological Activity
The compound 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring fused with a triazole moiety and a piperidine side chain. The synthesis typically involves microwave-assisted nucleophilic reactions that enhance yield and purity. Such synthetic methodologies are crucial for developing derivatives with improved biological profiles .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles , including the title compound, exhibit promising anticancer properties. These compounds have been shown to target various cancer-related pathways:
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation such as HDAC (Histone Deacetylases), thymidylate synthase, and telomerase . For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by modulating the NF-kB signaling pathway .
Antimicrobial Activity
Compounds containing oxadiazole structures have also been reported to display antimicrobial properties. The presence of the triazole ring is particularly significant as it enhances the interaction with microbial targets .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles are noted for their potential as:
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- Substituents on the oxadiazole ring significantly influence potency against specific biological targets.
- The introduction of piperidine groups enhances solubility and bioavailability while maintaining or improving activity .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Study on Anticancer Potential : A series of 1,3,4-oxadiazoles were synthesized and screened against hepatocellular carcinoma (HCC) cells. One compound exhibited an IC50 value of 27.5 µM against HCCLM3 cells, demonstrating significant antiproliferative effects through apoptosis induction .
- Antimicrobial Screening : Oxadiazole derivatives were evaluated for their antimicrobial activity against various pathogens. Results indicated a broad spectrum of efficacy, particularly against Gram-positive bacteria .
Data Summary
Q & A
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
